molecular formula C9H6N2OS B1299368 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- CAS No. 173838-60-3

4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-

Cat. No. B1299368
CAS RN: 173838-60-3
M. Wt: 190.22 g/mol
InChI Key: NPVUCLKAKKBRFA-UHFFFAOYSA-N
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Description

4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- (4-TCP) is an important industrial chemical used in the synthesis of pharmaceuticals and other compounds. It is a versatile building block for the synthesis of a variety of compounds, and has a wide range of applications in the medical and scientific fields. 4-TCP is a heterocyclic compound with a thiazole ring and a pyridine ring, and is a key component of many drugs and other compounds.

Mechanism of Action

While specific literature on the mechanism of action for this compound is scarce, its potential biological effects could be related to angiogenesis inhibition. The compound N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) , a derivative of the same class, has demonstrated anti-angiogenic properties . Further studies are needed to elucidate the exact pathways involved.

properties

IUPAC Name

2-pyridin-2-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVUCLKAKKBRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366649
Record name 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-

CAS RN

173838-60-3
Record name 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.8 g of the product of Stage D in 60 ml of toluene were refluxed for 2 hours in the presence of 13 g of manganese oxide and filtration was carried out. The solvent was evaporated under reduced pressure to obtain 5 g of the expected product melting at 131° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
catalyst
Reaction Step One

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